

A Technical Guide to the Spectroscopic Characterization of (R)-(-)-1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-1-Methoxy-2-propanol

Cat. No.: B1301861

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the chiral compound **(R)-(-)-1-Methoxy-2-propanol**. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses for verification and further research.

(R)-(-)-1-Methoxy-2-propanol, a valuable chiral building block in organic synthesis, possesses the following chemical structure:

Chemical Structure:

(The asterisk denotes the chiral center)

Molecular Formula: C₄H₁₀O₂ Molecular Weight: 90.12 g/mol [\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data

The ^1H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.1	Doublet	3H	-CH ₃ (on chiral center)
~3.2-3.4	Multiplet	2H	-CH ₂ -O-
~3.3	Singlet	3H	-O-CH ₃
~3.8	Multiplet	1H	-CH(OH)-
Variable	Singlet (broad)	1H	-OH

Note: Data is a composite representation from typical spectra of 1-methoxy-2-propanol. Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~18	-CH ₃ (on chiral center)
~59	-O-CH ₃
~67	-CH(OH)-
~77	-CH ₂ -O-

Note: Data is compiled from publicly available spectra for 1-methoxy-2-propanol.[\[2\]](#) Solvent signals (e.g., CDCl₃ at ~77 ppm) may overlap with the sample signals.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-resolution NMR spectra of a liquid sample like **(R)-(-)-1-Methoxy-2-propanol**.

- Sample Preparation:
 - Place approximately 5-20 mg of the **(R)-(-)-1-Methoxy-2-propanol** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).^[3] Ensure the solvent is compatible with the analyte and does not have signals that would obscure important sample peaks.
 - Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.
 - Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.^[4]
 - The final liquid height in the NMR tube should be approximately 4-5 cm.^[5]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
 - For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale. For CDCl_3 , the residual solvent peak is set to 7.26 ppm for ^1H and 77.16 ppm for ^{13}C . If using an internal standard like Tetramethylsilane (TMS), its signal is set to 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
- Identify and label the peak positions in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The IR spectrum of **(R)-(-)-1-Methoxy-2-propanol** is characterized by the following key absorption bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2970-2830	Strong	C-H stretch (alkane)
~1110	Strong	C-O stretch (ether and alcohol)

Note: Peak positions are approximate and can be influenced by the sampling method (e.g., neat liquid, thin film).[\[3\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

- Sample Preparation:

- No specific sample preparation is required for a neat liquid sample. Ensure the sample is free from solid impurities.
- Instrument Setup and Data Acquisition:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.^[7] If necessary, clean it with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allow it to dry completely.
 - Acquire a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.
 - Place a single drop of **(R)-(-)-1-Methoxy-2-propanol** onto the center of the ATR crystal, ensuring it completely covers the crystal surface.^[8]
 - If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
- Data Processing:
 - The software will automatically perform the background subtraction.
 - Identify and label the wavenumbers of the major absorption peaks.
 - Correlate the observed peaks with known functional group absorption frequencies to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

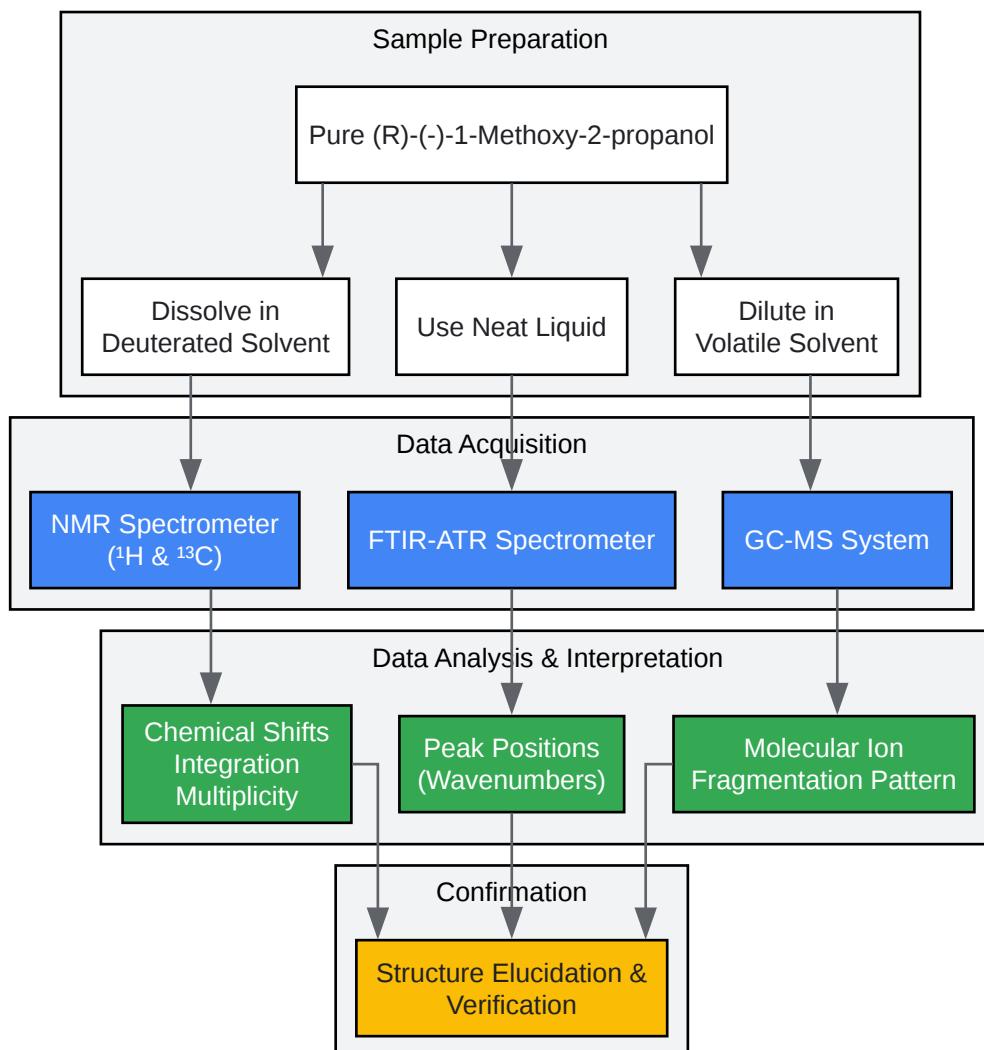
Mass Spectrometric Data

The mass spectrum of 1-methoxy-2-propanol, typically obtained using Electron Ionization (EI), shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
90	Low	$[M]^+$ (Molecular Ion)
75	Moderate	$[M - CH_3]^+$
59	Moderate	$[CH_3CH(OH)CH_2]^+$
45	High (Base Peak)	$[CH_2OCH_3]^+$

Note: The fragmentation pattern and relative intensities are characteristic of 1-methoxy-2-propanol.^{[4][9][10]} The molecular ion peak may be weak or absent in EI-MS.

Experimental Protocol for GC-MS


Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like **(R)-(-)-1-Methoxy-2-propanol**.

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 100-1000 ppm) in a volatile organic solvent such as methanol, ethanol, or dichloromethane. The choice of solvent is important to ensure it does not co-elute with or obscure the analyte peak.
- Instrument Setup and Data Acquisition:
 - Gas Chromatograph (GC) Conditions:
 - Injector: Set to a temperature of ~250°C. A small volume of the sample solution (e.g., 1 μ L) is injected in split or splitless mode.
 - Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable.

- Oven Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C) to ensure separation of the analyte from any impurities and the solvent.
- Mass Spectrometer (MS) Conditions:
 - Interface Temperature: The transfer line from the GC to the MS should be heated (e.g., 280°C) to prevent condensation.
 - Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. The ion source temperature is typically set to ~230°C.
 - Analyzer: A quadrupole analyzer is commonly used. Set it to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).
- Data Processing:
 - The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample as they elute from the GC column.
 - Identify the peak corresponding to **(R)-(-)-1-Methoxy-2-propanol** based on its retention time.
 - Extract the mass spectrum for that peak.
 - Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) to confirm the identity of the compound.^[9] The molecular ion peak (if present) confirms the molecular weight.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments
[experiments.springernature.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. organomation.com [organomation.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab
[pccl.chem.ufl.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. dem.ri.gov [dem.ri.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of (R)-(-)-1-Methoxy-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301861#spectroscopic-data-for-r-1-methoxy-2-propanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com